molecular formula C9H18ClNO2 B599415 Methyl 3-(piperidin-4-yl)propanoate hydrochloride CAS No. 167414-87-1

Methyl 3-(piperidin-4-yl)propanoate hydrochloride

Cat. No. B599415
M. Wt: 207.698
InChI Key: AZXUUZJIMVNVCN-UHFFFAOYSA-N
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Description

“Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “Methyl 3-(piperidin-4-yl)propanoate hydrochloride” involves several steps. The reaction conditions and yields for these steps are as follows :


Molecular Structure Analysis

The InChI code for “Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is 1S/C9H17NO2.ClH/c1-12-9 (11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H . The molecular weight of the compound is 207.7 .


Physical And Chemical Properties Analysis

“Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Pharmaceutical Industry

    • Methyl 3-(piperidin-4-yl)propanoate hydrochloride is a compound that has been used in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The methods of application or experimental procedures involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • The outcomes of these applications include the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Organic Light-Emitting Diodes (OLEDs)

    • There is a growing interest in the design and synthesis of 1,3-diketones due to the great potential of these ligands as versatile building blocks for the construction of highly emissive metal complexes for application in organic light-emitting diodes (OLEDs) .
    • The methods of application or experimental procedures involve the synthesis of 1,3-diketones .
    • The outcomes of these applications include the construction of highly emissive metal complexes for application in OLEDs .

Safety And Hazards

“Methyl 3-(piperidin-4-yl)propanoate hydrochloride” is classified under the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H315-H319-H335 . The precautionary statements are P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

methyl 3-piperidin-4-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXUUZJIMVNVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678339
Record name Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(piperidin-4-yl)propanoate hydrochloride

CAS RN

167414-87-1
Record name Methyl 3-(piperidin-4-yl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-(piperidin-4-yl)propanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-(2-carboxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (1.95 g; 7.58 mmol) in methanol (5 mL) is slowly added thionylchloride (0.99 g; 8.34 mmol) and the reaction mixture is stirred at room temperature for 30 minutes. All volatiles are then removed under high vacuum and the resulting residue triturated with diethyl ether, sucked to dryness and washed (diethyl ether) to afford the desired compound (1.49 g; 7.18 mmol).
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Thionyl chloride (2.23 mL, 30.6 mmol) was added dropwise to 25 mL of anhydrous methanol. The resulting anhydrous methanolic HCl solution was added to commercially available 3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid (1.97 g, 7.66 mmol) and the resulting mixture was stirred overnight at rt. The solvent was removed under reduced pressure to afford methyl 3-piperidin-4-ylpropanoate hydrochloride. ESI-MS calc. for C9H17NO2: 171; Found: 172 (M+H).
Quantity
2.23 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Citations

For This Compound
1
Citations
S Yamaki, Y Koga, A Nagashima, M Kondo… - Bioorganic & Medicinal …, 2017 - Elsevier
Vascular adhesion protein-1 (VAP-1) is a promising therapeutic target for the treatment of diabetic nephropathy. Here, we conducted optimization studies of our lead compound 1, which …
Number of citations: 10 www.sciencedirect.com

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